Product packaging for 5-Chloro-2-(2-methoxyethoxy)benzonitrile(Cat. No.:CAS No. 1250894-19-9)

5-Chloro-2-(2-methoxyethoxy)benzonitrile

Cat. No.: B2520088
CAS No.: 1250894-19-9
M. Wt: 211.65
InChI Key: HSFHZEQYEDVDKA-UHFFFAOYSA-N
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Description

Contextualizing 5-Chloro-2-(2-methoxyethoxy)benzonitrile within Contemporary Chemical Research

In the realm of modern chemical research, compounds like this compound are primarily valued for their utility as intermediates. nist.gov The strategic placement of chloro, cyano, and ether functional groups on the benzene (B151609) ring allows for a variety of chemical transformations, making it a versatile precursor for the synthesis of target molecules with specific biological or material properties.

While direct and extensive academic literature solely focused on this compound is not abundant, its importance can be inferred from its classification as a pharmaceutical intermediate. This suggests its application in the synthetic pathways of active pharmaceutical ingredients (APIs). The presence of both a halogen atom and an ether linkage is a common feature in many biologically active compounds, potentially influencing factors like metabolic stability and binding affinity to biological targets. acs.orgwipo.intresearchgate.net

Research on structurally similar compounds provides further context. For instance, studies on other substituted benzonitriles highlight their role in the development of kinase inhibitors and as building blocks for various APIs. mdpi.com The synthesis of derivatives from related chlorinated and methoxylated benzonitriles for applications in areas such as anticancer agent development underscores the potential research avenues for compounds like this compound. researchgate.net

A United States patent describes a general process for the preparation of 2-methoxyethoxy-benzenes from the corresponding phenol (B47542) compounds by reacting them with 2-chloroethyl methyl ether under pressure at temperatures above 95°C. researchgate.net This method, while not detailing the synthesis of this compound specifically, provides a plausible synthetic route starting from 5-chloro-2-hydroxybenzonitrile.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1250894-19-9
Molecular Formula C10H10ClNO2
Molecular Weight 211.64 g/mol
SMILES COCCOC1=C(C=C(C=C1)Cl)C#N
InChI Key HSFHZEQYEDVDKA-UHFFFAOYSA-N

This table is interactive. You can sort and filter the data.

Academic Significance of the Benzonitrile (B105546) Framework in Advanced Organic Synthesis

The benzonitrile unit is a cornerstone in organic synthesis due to the versatile reactivity of the nitrile group. The nitrile can be hydrolyzed to a carboxylic acid or a primary amide, reduced to a primary amine, or can participate in cycloaddition reactions, among other transformations. This chemical versatility makes benzonitrile derivatives highly valuable in the construction of a wide array of organic molecules. ncert.nic.in

In the context of medicinal chemistry, the benzonitrile moiety is a common feature in many drug molecules. Its ability to act as a bioisostere for other functional groups and its role in modulating the electronic and steric properties of a molecule make it a desirable component in drug design. masterorganicchemistry.com

Furthermore, halogenated benzonitriles are of particular interest due to the unique properties conferred by the halogen substituent. Halogen atoms can influence a molecule's lipophilicity, metabolic stability, and can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. wipo.intresearchgate.net The presence of a chlorine atom in this compound, therefore, adds another layer to its potential utility in the development of novel therapeutic agents.

The ether linkage, in this case, a methoxyethoxy group, can also significantly impact the pharmacokinetic properties of a molecule, such as solubility and cell permeability. The combination of these functional groups within the this compound framework makes it a subject of interest for synthetic and medicinal chemists.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10ClNO2 B2520088 5-Chloro-2-(2-methoxyethoxy)benzonitrile CAS No. 1250894-19-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-(2-methoxyethoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c1-13-4-5-14-10-3-2-9(11)6-8(10)7-12/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFHZEQYEDVDKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 5 Chloro 2 2 Methoxyethoxy Benzonitrile

Established Synthetic Pathways for 5-Chloro-2-(2-methoxyethoxy)benzonitrile

The synthesis of this compound can be approached through several strategic pathways, including direct synthesis, conversion from precursor compounds, and routes that construct the benzonitrile (B105546) moiety from other functional groups.

Direct Synthesis Approaches to this compound

Direct synthesis aims to construct the target molecule in a single, efficient step from readily available starting materials. One plausible direct approach is the reaction of a suitably substituted benzene (B151609) ring that already contains two of the three required functional groups. For instance, a direct cyanation of 1-chloro-4-(2-methoxyethoxy)benzene (B12089721) could be envisioned, although this is often challenging without specific activating groups or catalysts. Another direct approach could involve the simultaneous introduction of the chloro and methoxyethoxy groups onto a benzonitrile precursor, though this typically offers less control and is not a preferred synthetic strategy.

Precursor Compounds and their Conversion to this compound

A more common and controlled method for synthesizing this compound involves the modification of precursor compounds that already possess the core benzonitrile or substituted benzene structure. A key precursor for this route is 5-Chloro-2-hydroxybenzonitrile. scbt.comclearsynth.com

The conversion of 5-Chloro-2-hydroxybenzonitrile to the target compound is typically achieved through a Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgbyjus.com This reaction involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then reacts with an alkylating agent.

Reaction Scheme:

Deprotonation: 5-Chloro-2-hydroxybenzonitrile is treated with a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form the corresponding sodium or potassium phenoxide.

Nucleophilic Substitution: The resulting phenoxide is then reacted with 2-chloroethyl methyl ether or a similar alkylating agent like 2-methoxyethyl tosylate. The phenoxide ion acts as a nucleophile, displacing the chloride or tosylate leaving group in an SN2 reaction to form the desired ether linkage. wikipedia.org

The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile (B52724) or N,N-dimethylformamide (DMF), to facilitate the nucleophilic substitution. byjus.com

Table 1: Reagents for Williamson Ether Synthesis of this compound

Precursor Base Alkylating Agent Solvent
5-Chloro-2-hydroxybenzonitrile Sodium Hydride (NaH) 2-Chloroethyl methyl ether Acetonitrile

Synthetic Routes Involving the Benzonitrile Moiety

These routes focus on forming the nitrile group at a late stage of the synthesis, starting from other functional groups like carboxylic acids or by introducing it onto a pre-functionalized aromatic ring.

This pathway involves the synthesis of the corresponding benzoic acid, 5-chloro-2-(2-methoxyethoxy)benzoic acid, followed by its conversion to the nitrile.

Synthesis of the Benzoic Acid: The precursor, 5-chloro-2-methoxybenzoic acid, can be synthesized by chlorinating 2-methoxybenzoic acid. google.com A related process starts with 5-chlorosalicylic acid, which is first methylated and then further processed. google.com Analogously, 5-chloro-2-(2-methoxyethoxy)benzoic acid can be prepared by the etherification of 5-chlorosalicylic acid with 2-chloroethyl methyl ether, followed by any necessary functional group manipulations.

Conversion to Benzonitrile: There are several methods to convert a benzoic acid derivative to a benzonitrile. rsc.org A common laboratory method proceeds via the corresponding primary amide. The carboxylic acid is first converted to an acid chloride using a reagent like thionyl chloride (SOCl2). The acid chloride is then reacted with ammonia (B1221849) to form 5-chloro-2-(2-methoxyethoxy)benzamide. Finally, the amide is dehydrated using a strong dehydrating agent such as phosphorus pentoxide (P2O5) or phosphorus oxychloride (POCl3) to yield the target benzonitrile. chemicalbook.com

Table 2: Reaction Steps for Synthesis from Benzoic Acid

Step Starting Material Reagent(s) Intermediate/Product
1 5-Chloro-2-(2-methoxyethoxy)benzoic acid SOCl2 5-Chloro-2-(2-methoxyethoxy)benzoyl chloride
2 5-Chloro-2-(2-methoxyethoxy)benzoyl chloride NH3 5-Chloro-2-(2-methoxyethoxy)benzamide

This approach utilizes a di-halogenated benzonitrile as the starting material, followed by a selective nucleophilic aromatic substitution (SNAr) reaction. nih.gov A suitable precursor for this route is 2,5-dichlorobenzonitrile.

In this reaction, the sodium salt of 2-methoxyethanol (B45455) (sodium 2-methoxyethoxide) is used as the nucleophile. The reaction is typically performed in a polar aprotic solvent. The electron-withdrawing nitrile group, along with the second chlorine atom, activates the benzene ring towards nucleophilic attack. libretexts.org The 2-methoxyethoxide ion will preferentially substitute the chlorine atom at the 2-position (ortho to the nitrile group) due to the strong activating effect of the nitrile group at this position. google.com

Derivatization Strategies Utilizing this compound and Related Analogues

This compound possesses several reactive sites—the nitrile group, the chloro substituent, and the aromatic ring—that can be targeted for further chemical transformations to create a variety of derivatives.

Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide. google.com

Basic Hydrolysis: Treatment with a strong base like sodium hydroxide (B78521) in an aqueous or alcoholic solution, followed by heating, will convert the nitrile first to the primary amide, 5-chloro-2-(2-methoxyethoxy)benzamide, and upon further reaction, to the sodium salt of 5-chloro-2-(2-methoxyethoxy)benzoic acid. youtube.com Acidification of the salt then yields the free carboxylic acid.

Acidic Hydrolysis: Reaction with strong acids, such as sulfuric acid, in the presence of water will also lead to the formation of the carboxylic acid.

Reduction of the Nitrile Group: The nitrile group can be reduced to a primary amine, [5-chloro-2-(2-methoxyethoxy)phenyl]methanamine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) in a solvent like diethyl ether or tetrahydrofuran, or catalytic hydrogenation using a catalyst such as Raney nickel.

Nucleophilic Aromatic Substitution of the Chlorine Atom: While the chlorine atom is generally less reactive than if it were activated by a nitro group, it can potentially undergo nucleophilic aromatic substitution under forcing conditions (high temperature and pressure) with strong nucleophiles. This could allow for the introduction of other functional groups, such as amines or thiols, at the 5-position.

Electrophilic Aromatic Substitution: The aromatic ring itself can undergo electrophilic substitution reactions. The existing substituents (chloro, methoxyethoxy, and cyano) will direct incoming electrophiles to specific positions on the ring. The powerful electron-withdrawing nature of the cyano group and the deactivating, ortho-para directing nature of the chloro group, combined with the activating, ortho-para directing nature of the alkoxy group, make the prediction of regioselectivity complex. However, positions 4 and 6 would be the most likely sites for substitution.

Table 3: Potential Derivatization Reactions

Functional Group Reaction Type Reagent(s) Product Type
Nitrile Basic Hydrolysis NaOH, H2O, heat Carboxylic acid
Nitrile Reduction LiAlH4 or H2/Raney Ni Primary amine
Chlorine Nucleophilic Aromatic Substitution Strong nucleophile, heat, pressure Substituted benzonitrile

Transformation of the Nitrile Group to Other Functionalities

The nitrile (-C≡N) group is a valuable functional handle due to its ability to be converted into several other nitrogen-containing moieties, such as amidines, imidates, amides, and carboxylic acids.

The transformation of nitriles into amidines is a fundamental process in the synthesis of nitrogenous compounds, as the amidine group is a key structural motif in many biologically active molecules. mdpi.com A classic and widely used method for this conversion is the Pinner reaction. researchgate.netsemanticscholar.org In this two-step process, this compound would first be treated with an alcohol (e.g., ethanol) under anhydrous acidic conditions (typically using hydrogen chloride) to form a stable intermediate known as an imidate salt, or Pinner salt. semanticscholar.org This imidate can then be isolated and subsequently reacted with ammonia or a primary or secondary amine to yield the corresponding amidine. semanticscholar.org

Alternatively, modern catalytic methods offer direct routes. For instance, a copper-catalyzed protocol allows for the nucleophilic addition of amines directly to nitriles, providing an efficient pathway to N-substituted amidines under specific reaction conditions. mdpi.com

Table 1: Synthetic Routes from Nitrile to Imidates and Amidines This table is interactive and allows for sorting and searching.

Starting Material Reaction Reagents Intermediate/Product Reference
This compound Pinner Reaction (Step 1) Anhydrous Alcohol (e.g., EtOH), HCl Ethyl 5-chloro-2-(2-methoxyethoxy)benzimidate hydrochloride semanticscholar.org
Ethyl 5-chloro-2-(2-methoxyethoxy)benzimidate hydrochloride Pinner Reaction (Step 2) Amine (e.g., R-NH₂) N-substituted 5-chloro-2-(2-methoxyethoxy)benzamidine semanticscholar.org
This compound Copper-Catalyzed Amination Amine (R-NH₂), CuCl, Base (e.g., Cs₂CO₃) N-substituted 5-chloro-2-(2-methoxyethoxy)benzamidine mdpi.com

The nitrile group can undergo hydrolysis under either acidic or basic conditions to yield a carboxylic acid. youtube.comgoogle.com This reaction proceeds through a carboxamide intermediate, which can often be isolated by carefully controlling the reaction conditions. youtube.com

For base-catalyzed hydrolysis, treatment of this compound with an aqueous base like sodium hydroxide, followed by heating, will initially form the 5-chloro-2-(2-methoxyethoxy)benzamide. youtube.com If the reaction is allowed to proceed with excess base and prolonged heating, the amide is further hydrolyzed to the corresponding carboxylate salt. Subsequent acidification of the reaction mixture then yields 5-chloro-2-(2-methoxyethoxy)benzoic acid. youtube.com Similarly, strong acidic conditions can be employed to achieve the same transformation. google.com The partial hydrolysis to the amide is a valuable transformation, as amides are prevalent in pharmaceuticals and natural products. researchgate.net

Table 2: Conditions for Nitrile Hydrolysis This table is interactive and allows for sorting and searching.

Reaction Conditions Product Reference
Partial Hydrolysis (Amidation) Controlled basic or acidic conditions (e.g., H₂SO₄, H₂O, heat) 5-Chloro-2-(2-methoxyethoxy)benzamide youtube.com
Full Hydrolysis Excess strong base (e.g., NaOH, H₂O, reflux) followed by acid workup 5-Chloro-2-(2-methoxyethoxy)benzoic acid youtube.comgoogle.com
Full Hydrolysis Strong acid (e.g., HCl, H₂O, reflux) 5-Chloro-2-(2-methoxyethoxy)benzoic acid google.com

Modification of the Ether Linkage and Aromatic Ring

The 2-(2-methoxyethoxy) side chain and the substituted aromatic ring offer further sites for chemical modification, expanding the synthetic utility of the parent molecule.

Cleavage of aryl methyl ethers is a common synthetic operation to unmask a phenol (B47542) functionality. organic-chemistry.org In the case of this compound, the terminal methyl group of the ether side chain can be selectively cleaved. This reaction is typically achieved using strong Lewis acids such as boron tribromide (BBr₃) or aluminum chloride (AlCl₃), or with nucleophilic reagents like certain thiolates. organic-chemistry.orggoogle.com For example, treatment with BBr₃ in an inert solvent like dichloromethane (B109758) would readily cleave the methyl ether to produce 2-(2-hydroxyethoxy)-5-chlorobenzonitrile. Care must be taken with reaction conditions, as harsh reagents can also cleave the aryl ether bond. organic-chemistry.org Greener methodologies utilizing mineral acids in high-temperature pressurized water have also been developed for demethylation processes. uantwerpen.be

Table 3: Selected Reagents for Demethylation of Aryl Methyl Ethers This table is interactive and allows for sorting and searching.

Reagent Class Example Reagent Typical Conditions Reference
Lewis Acid Boron Tribromide (BBr₃) Anhydrous CH₂Cl₂, low temperature organic-chemistry.org
Lewis Acid Aluminum Chloride (AlCl₃) Anhydrous solvent, room temp. to reflux google.com
Nucleophile 2-(Diethylamino)ethanethiol Base (e.g., K₂CO₃), refluxing solvent organic-chemistry.org
Brønsted Acid Hydrochloric Acid (HCl) High-temperature pressurized water uantwerpen.be

Modification of the entire ether linkage allows for the introduction of different aryloxy groups, fundamentally altering the molecular structure. This can be accomplished via two primary strategies.

The first strategy involves the complete cleavage of the 2-(2-methoxyethoxy) group to generate the corresponding phenol, 5-chloro-2-hydroxybenzonitrile. This is a standard aryl ether cleavage reaction that can be performed using strong Brønsted acids like hydrobromic acid (HBr) or hydroiodic acid (HI). longdom.orgwikipedia.org The resulting phenol is a versatile intermediate that can then be subjected to Williamson ether synthesis. By reacting the phenol with a variety of alkyl or aryl halides in the presence of a base, a diverse library of new ether derivatives can be synthesized. google.com

A second, more direct approach involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the nitrile group activates the aromatic ring, making the carbon atom at the C-2 position susceptible to nucleophilic attack. Under appropriate conditions, an incoming nucleophile, such as a substituted phenoxide, can directly displace the 2-(2-methoxyethoxy) group to form a new aryl ether. researchgate.net

Building Block Applications in Complex Molecular Architectures

The true value of this compound lies in its application as a versatile building block for constructing more complex molecules. tcichemicals.com The chemical transformations discussed previously convert the initial compound into key synthetic intermediates—amidines, amides, carboxylic acids, and phenols—which are foundational components in medicinal chemistry and materials science. nih.gov

For instance:

Amidines derived from the nitrile are common precursors for the synthesis of heterocyclic rings such as pyrimidines and imidazoles. mdpi.com

Carboxylic acids obtained via hydrolysis can be coupled with various amines or alcohols using standard peptide coupling reagents to form a wide range of amides and esters, respectively. researchgate.netresearchgate.net

Phenols generated from ether cleavage can participate in cyclization reactions or be used in syntheses of more complex ether-containing structures. mdpi.com

These functionalities allow the core structure of this compound to be integrated into larger scaffolds designed to interact with biological targets, making it a valuable starting material in drug discovery programs. nih.gov

Table 4: Synthetic Applications of Derived Functionalities This table is interactive and allows for sorting and searching.

Derived Functional Group Potential Subsequent Reactions Target Molecular Scaffolds
Amidine Cyclocondensation with β-dicarbonyl compounds Pyrimidines, Triazines
Carboxylic Acid Amide bond formation, Esterification Peptidomimetics, Bioactive esters
Amide Further functionalization, reduction to amines Diverse pharmaceutical frameworks
Phenol Williamson ether synthesis, O-acylation, Electrophilic substitution Poly-aromatic ethers, Heterocycles (e.g., Benzofurans)
Intermediate in Glyburide Synthesis Pathways

While this compound is not a direct intermediate in the most commonly cited synthetic pathways for the antidiabetic drug Glyburide (Glibenclamide), its structural analog, 5-chloro-2-methoxybenzoic acid, is a key starting material. chemicalbook.com The synthesis of Glyburide highlights a common strategy where a substituted benzamide (B126) core is linked to a sulfonylurea moiety.

The established synthesis begins with 5-chloro-2-methoxybenzoic acid, which is typically converted to its more reactive acid chloride form. This acyl chloride is then reacted with 2-(4-aminophenyl)ethylamine (B83115) to form the N-[2-(4-aminophenyl)ethyl]-5-chloro-2-methoxybenzamide intermediate. Subsequent reactions involve chlorosulfonation of the aminophenyl ring, followed by amination to yield a sulfonamide. The final step is the reaction of this sulfonamide with cyclohexyl isocyanate to form the sulfonylurea functional group, completing the synthesis of Glyburide. chemicalbook.combenthamdirect.com

The systematic name of Glyburide, 5-chloro-N-(2-{4-[(cyclohexylcarbamoyl)sulfamoyl]phenyl}ethyl)-2-methoxybenzamide, confirms the presence of the 5-chloro-2-methoxybenzamide (B2460377) unit. organic-chemistry.orgunito.it A hypothetical pathway could involve the hydrolysis of the nitrile group in this compound to a carboxylic acid, which would then serve as a precursor for a Glyburide analog.

Table 1: Key Intermediates in a Common Glyburide Synthesis Pathway

Intermediate NameChemical FormulaRole in Synthesis
5-Chloro-2-methoxybenzoic acidC₈H₇ClO₃Starting material for the benzamide portion
2-(4-Aminophenyl)ethylamineC₈H₁₂N₂Provides the ethylphenylamine linker
4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfonamideC₁₆H₁₇ClN₂O₄SPrecursor to the final sulfonylurea
Cyclohexyl isocyanateC₇H₁₁NOReactant for forming the sulfonylurea group
Precursor for Quinazoline (B50416) Derivatives

Benzonitriles are valuable precursors for the synthesis of quinazolines, a class of heterocyclic compounds with a wide range of biological activities. rsc.org The nitrile group can participate in cyclization reactions to form the pyrimidine (B1678525) ring of the quinazoline system. Various catalytic and metal-free methods have been developed for this transformation.

One common approach involves the reaction of a 2-aminobenzonitrile (B23959) derivative with an aldehyde or other carbonyl compound. While this compound itself is not a 2-aminobenzonitrile, it could potentially be converted into one through reduction of a nitro group introduced at the ortho-position to the nitrile.

More direct methods utilize the reactivity of the nitrile group itself. For instance, copper-catalyzed tandem reactions of benzonitriles with 2-ethynylanilines can produce substituted quinazolines through cleavage of the C-C triple bond and formation of new C-N and C-C bonds. acs.org Another strategy is the ruthenium-catalyzed tandem cyclization of 2-nitrobenzonitriles with alcohols, which yields 2-arylquinazolin-4(3H)-ones. rsc.org Furthermore, copper-catalyzed intermolecular cyclization of nitriles with 2-aminobenzylamine provides a route to 3,4-dihydroquinazolines and quinazolines through cascade coupling and aerobic oxidation. rsc.org These methods showcase the versatility of the benzonitrile moiety as a key building block for constructing the quinazoline scaffold.

Formation of Benzothiadiazine Ring Systems

The synthesis of benzothiadiazine ring systems, particularly 1,2,3-benzothiadiazine 1,1-dioxides, typically starts from ortho-disubstituted benzene derivatives that can undergo cyclization with a sulfur- and nitrogen-containing reagent. rsc.orgresearchgate.net Common precursors include 2-aminobenzophenones or 2-cyanobenzenesulfonylchloride. rsc.orgsemanticscholar.org

For a compound like this compound to be used in the formation of a benzothiadiazine ring, it would require significant functional group manipulation. A plausible, though multi-step, route could involve the introduction of a sulfonyl chloride group ortho to an amino group. For example, the nitrile could be hydrolyzed to a carboxylic acid, followed by nitration, reduction of the nitro group to an amine, and subsequent conversion of an adjacent group to a sulfonyl chloride. A more direct, documented synthesis involves the diazotization of 2-aminobenzophenones, reaction with sulfur dioxide to form an ortho-benzoylbenzenesulfonyl chloride, which is then cyclized with hydrazine (B178648) to yield 4-aryl-substituted benzothiadiazine dioxides. rsc.orgresearchgate.net

Incorporation into Indole (B1671886) and Pyridine (B92270) Scaffolds

Benzonitriles can be incorporated into more complex heterocyclic scaffolds like indoles and pyridines through various synthetic strategies.

Indole Scaffolds: The synthesis of indoles often involves the formation of the pyrrole (B145914) ring fused to the benzene ring. While direct cyclization of this compound into an indole is not straightforward, it could serve as a building block. For instance, palladium-catalyzed cross-coupling reactions are widely used to functionalize indoles. A pre-formed indole could be coupled with the benzonitrile derivative. Alternatively, the Fischer indole synthesis, a classic method, involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. nih.govyoutube.com The benzonitrile could potentially be modified to participate in such a reaction, for example, by conversion to a suitable ketone. Modern methods for indole synthesis from 2-alkynylanilines via copper-catalyzed domino coupling/cyclization processes also exist. organic-chemistry.org

Pyridine Scaffolds: The construction of a pyridine ring fused to or substituted by the benzonitrile's phenyl group can be achieved through condensation or cycloaddition reactions. baranlab.org Benzoylacetonitriles, for example, are versatile intermediates for synthesizing various pyridine derivatives through reactions like self-condensation, Michael addition, or one-pot multi-component reactions. benthamdirect.comresearchgate.net Conversion of the methoxyethoxy group in this compound to a carbonyl could provide an entry into such pathways. A recently developed three-step strategy allows for the conversion of pyridines into benzonitriles, highlighting the synthetic interchangeability of these two important bioisosteres in medicinal chemistry. researchgate.net

Mechanistic Investigations in the Synthesis and Modification of Benzonitrile Derivatives

Analysis of Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a key mechanism for modifying aromatic rings, particularly those bearing electron-withdrawing groups and a suitable leaving group. chemicalbook.comlibretexts.org The reaction typically proceeds via a two-step addition-elimination mechanism.

Addition Step (Rate-Determining): A nucleophile attacks the carbon atom bearing the leaving group. This attack is perpendicular to the plane of the aromatic ring and leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. baranlab.orglibretexts.org The aromaticity of the ring is temporarily lost in this step.

Elimination Step (Fast): The leaving group departs, and the aromaticity of the ring is restored.

For this compound, the chloro group serves as a good leaving group. The nitrile (-CN) group is a strong electron-withdrawing group, which is essential for activating the ring toward nucleophilic attack. youtube.com It stabilizes the negative charge of the Meisenheimer complex through resonance, particularly when it is positioned ortho or para to the leaving group. libretexts.org In this molecule, the nitrile group is ortho to the chloro substituent, providing significant activation for the SNAr reaction at that position. The methoxyethoxy group is an electron-donating group, which would typically deactivate the ring towards nucleophilic attack, but the activating effect of the ortho-cyano group is generally dominant.

Table 2: Factors Influencing SNAr Reactions on Substituted Benzenes

FactorInfluence on Reaction RateRelevance to this compound
Leaving Group A good leaving group (e.g., F, Cl, Br, I, NO₂) is required. The C-X bond is broken in the fast step.The chloro group is a competent leaving group.
Electron-Withdrawing Groups (EWG) Strongly activates the ring, especially at ortho/para positions, by stabilizing the Meisenheimer complex. libretexts.orgThe nitrile (-CN) group is a strong EWG located ortho to the leaving group, strongly activating the ring for SNAr.
Electron-Donating Groups (EDG) Deactivates the ring by destabilizing the negatively charged intermediate.The ortho-methoxyethoxy group is an EDG, which has a deactivating effect, but it is generally outweighed by the ortho-EWG.
Nucleophile A strong nucleophile is generally required.The choice of nucleophile (e.g., alkoxides, amines, thiols) determines the substitution product.

Catalytic Pathways in Benzonitrile Functionalization

Modern synthetic chemistry employs various catalytic pathways to functionalize benzonitrile derivatives, offering high efficiency and selectivity under mild conditions. These methods often target C-H bond activation or transformations of the nitrile group itself.

C-H Functionalization: Transition metal-catalyzed C-H activation is a powerful tool for introducing new functional groups at positions that are otherwise difficult to access. rsc.org For benzonitriles, the cyano group can act as a directing group, guiding the catalyst to functionalize the ortho C-H bonds. However, this can be challenging due to the coordination properties of the nitrile. rsc.org An alternative strategy uses an imine as a surrogate for the benzonitrile. For example, cobalt-catalyzed C-H alkylation and arylation of pivalophenone N-H imine, followed by conversion of the imine to a nitrile, provides a two-step method for preparing ortho-functionalized benzonitriles. rsc.org Palladium pincer-complexes have also been used to catalyze the α-C-H bond functionalization of benzyl (B1604629) nitriles. acs.orgscilit.com

Nitrile Group Transformations: The nitrile group itself can be transformed using catalytic methods. A primary example is catalytic hydrogenation. Depending on the catalyst and reaction conditions, benzonitriles can be selectively reduced to benzylamines. acs.org Catalysts based on palladium, acs.orgresearchgate.net cobalt, acs.org and ruthenium have been investigated for this purpose. The reaction often proceeds sequentially, with the benzonitrile first hydrogenated to a primary amine (benzylamine), which can then undergo further hydrogenolysis to form byproducts like toluene. acs.orgresearchgate.net

Table 3: Examples of Catalytic Functionalization of Benzonitrile Derivatives

Reaction TypeCatalyst System ExampleProduct TypeRef.
C-H Alkylation/Arylation (via imine surrogate)Cobalt/NHCOrtho-substituted benzonitriles rsc.org
α-C-H Functionalization (of benzyl nitriles)Palladium Pincer-Complexβ-Aminonitriles acs.org
Catalytic HydrogenationPalladium on Carbon (Pd/C)Benzylamines, Toluene acs.org
Catalytic HydrogenationCobalt NanoparticlesPrimary Amines (selectively) acs.org

Solvent and Temperature Effects on Reaction Kinetics and Selectivity in the Synthesis of this compound

The synthesis of this compound, typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, is significantly influenced by the choice of solvent and the reaction temperature. These parameters play a crucial role in determining the reaction rate (kinetics) and the purity of the final product (selectivity). The most common synthetic route involves the reaction of a dichlorobenzonitrile derivative, such as 2,5-dichlorobenzonitrile, with 2-methoxyethanol in the presence of a base.

The selection of an appropriate solvent is critical for the efficiency of the SNAr reaction. Polar aprotic solvents are generally favored as they can effectively solvate the cation of the base, thereby increasing the nucleophilicity of the 2-methoxyethoxide anion. This leads to an enhanced reaction rate. While specific kinetic data for the synthesis of this compound is not extensively available in publicly accessible literature, the general principles of SNAr reactions suggest that solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) would facilitate a faster reaction compared to nonpolar or protic solvents.

While detailed research findings with specific data tables for the synthesis of this compound are scarce, the following interactive table illustrates a hypothetical representation of how solvent and temperature could influence the reaction, based on general principles of SNAr reactions.

Hypothetical Influence of Solvent and Temperature on the Synthesis of this compound

SolventTemperature (°C)Reaction Time (hours)Yield of this compound (%)Purity (%)
Toluene80244585
Tetrahydrofuran (THF)60186090
Dimethylformamide (DMF)8068595
Dimethylformamide (DMF)10039092
Dimethyl Sulfoxide (DMSO)8059297
Dimethyl Sulfoxide (DMSO)12029588

This table is illustrative and based on general chemical principles of nucleophilic aromatic substitution reactions. The data presented is hypothetical and intended to demonstrate the expected trends in the absence of specific published experimental results for this compound.

Detailed Research Findings

For closely related reactions, such as the reaction of 2,4-dinitrochlorobenzene with piperidine, studies have shown that the second-order rate coefficients are significantly influenced by the solvent. For instance, the reaction is considerably faster in polar aprotic solvents compared to nonpolar ones. This is attributed to the stabilization of the charged Meisenheimer complex intermediate in polar solvents.

Furthermore, temperature's role in selectivity is crucial. In the synthesis of monosubstituted products from di- or poly-halogenated aromatic compounds, a carefully controlled temperature is necessary to prevent further substitution. The activation energy for the substitution of the second halogen is often higher, but elevated temperatures can overcome this barrier, leading to a mixture of products. The optimal temperature for the synthesis of this compound would therefore be high enough to ensure a reasonable reaction rate for the monosubstitution but low enough to minimize the formation of the disubstituted byproduct.

Spectroscopic and Structural Characterization Studies of 5 Chloro 2 2 Methoxyethoxy Benzonitrile and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For 5-Chloro-2-(2-methoxyethoxy)benzonitrile, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the ethoxy chain protons, and the terminal methoxy (B1213986) protons.

The aromatic region of the spectrum is anticipated to display signals for three protons on the substituted benzene (B151609) ring.

The proton at position 6 (H-6), being adjacent to the chlorine-bearing carbon, would likely appear as a doublet.

The proton at position 4 (H-4) would be expected to show a doublet of doublets pattern due to coupling with both H-3 and H-6.

The proton at position 3 (H-3) would likely appear as a doublet.

The aliphatic region would contain signals from the 2-methoxyethoxy side chain.

The two methylene (B1212753) groups (-O-CH₂-CH₂-O-) would appear as two distinct triplets, as each is coupled to the other.

The terminal methoxy group (-OCH₃) would present as a sharp singlet, as it has no adjacent protons to couple with.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Aromatic H-3~7.6d (doublet)J ≈ 2.0 Hz
Aromatic H-4~7.5dd (doublet of doublets)J ≈ 8.5, 2.0 Hz
Aromatic H-6~7.0d (doublet)J ≈ 8.5 Hz
-O-CH₂-~4.2t (triplet)J ≈ 4.5 Hz
-CH₂-O-~3.8t (triplet)J ≈ 4.5 Hz
-OCH₃~3.4s (singlet)N/A

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure of this compound will produce a distinct signal. The molecule has 10 unique carbon atoms, and therefore, 10 peaks are expected in the ¹³C NMR spectrum.

The chemical shifts of these carbons are influenced by their electronic environment.

The carbon of the nitrile group (C≡N) is typically found in the 115-120 ppm range.

The aromatic carbons attached to electronegative atoms (oxygen and chlorine) will be significantly shifted. The carbon attached to the ether oxygen (C-2) would appear downfield, while the carbon attached to chlorine (C-5) would also be influenced.

The remaining aromatic carbons will appear in the typical aromatic region of approximately 110-140 ppm.

The aliphatic carbons of the methoxyethoxy group will be observed in the upfield region of the spectrum, typically between 55 and 75 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C≡N~117
Aromatic C1 (-CN)~105
Aromatic C2 (-O)~160
Aromatic C3~135
Aromatic C4~133
Aromatic C5 (-Cl)~125
Aromatic C6~115
-O-CH₂-~71
-CH₂-O-~69
-OCH₃~59

Advanced NMR Techniques for Comprehensive Structural Assignment

While 1D NMR spectra provide foundational data, 2D NMR techniques are essential for unambiguous structural confirmation. mdpi.com These experiments reveal correlations between nuclei, allowing for a complete and confident assignment of the molecular structure.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would confirm proton-proton couplings. For instance, it would show a cross-peak between the signals for the adjacent aromatic protons (H-3 and H-4) and between the two methylene groups in the ethoxy chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively assign each aromatic proton to its corresponding carbon and similarly for the aliphatic chain.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for connecting different parts of the molecule. For example, HMBC would show a correlation between the protons of the -O-CH₂- group and the aromatic carbon C-2, confirming the attachment point of the side chain to the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly connected through bonds. It could be used to confirm the conformation of the methoxyethoxy side chain relative to the aromatic ring.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance (ATR-IR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Fourier Transform Infrared (FTIR) Spectroscopy Investigations

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. Each type of bond vibrates at a specific frequency, creating a unique "molecular fingerprint."

Key expected vibrational frequencies include:

Nitrile (C≡N) stretch: A sharp, intense absorption band is expected in the region of 2220-2260 cm⁻¹. This is a highly characteristic peak for the nitrile functional group.

Aromatic C-H stretch: Signals typically appear above 3000 cm⁻¹.

Aliphatic C-H stretch: Absorptions from the methoxy and ethoxy groups are expected in the 2850-3000 cm⁻¹ range.

Aromatic C=C stretch: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the benzene ring.

Aryl-Alkyl Ether (Ar-O-C and C-O-C) stretches: Strong, characteristic absorptions are expected in the 1000-1300 cm⁻¹ region, corresponding to the C-O stretching vibrations of the ether linkages.

Aryl-Cl stretch: A band in the lower frequency "fingerprint region," often around 600-800 cm⁻¹, can be attributed to the C-Cl bond.

Table 3: Predicted FTIR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
Aromatic C-HStretching3050-3150
Aliphatic C-HStretching2850-3000
Nitrile (C≡N)Stretching2220-2260
Aromatic C=CStretching1400-1600
Ether (C-O-C)Stretching1000-1300
Aryl-ClStretching600-800

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy Applications

Attenuated Total Reflectance (ATR) is a sampling technique that can be used with FTIR spectroscopy, offering significant advantages for the analysis of solid and liquid samples. Instead of passing an infrared beam through the sample, ATR works by pressing the sample against a high-refractive-index crystal (such as diamond or germanium).

The IR beam is directed into the crystal and undergoes total internal reflection at the crystal-sample interface. This creates an "evanescent wave" that penetrates a short distance (a few micrometers) into the sample. Where the sample absorbs energy, the evanescent wave is attenuated. The resulting attenuated beam is then directed to the detector.

The primary application of ATR-IR for a compound like this compound, which is likely a solid or oil, is the ease and speed of analysis. It requires minimal to no sample preparation, allowing the material to be analyzed in its native state. The resulting ATR-IR spectrum is very similar to a traditional transmission spectrum and provides the same valuable information about functional groups as detailed in the FTIR section.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of this compound and its analogues. By ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio (m/z), mass spectrometry provides insights into the elemental composition, purity, and chemical structure of the compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental formula of a compound by measuring its mass with very high accuracy. Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can distinguish between compounds that have the same integer mass but different elemental compositions.

For this compound (C₁₀H₁₀ClNO₂), HRMS provides an exact mass measurement, typically with an error of less than 5 parts per million (ppm). This precision allows for the confident confirmation of its elemental formula. The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). This experimental value is then compared against the theoretical mass to validate the compound's identity. This technique is crucial in distinguishing the target compound from potential isobaric impurities or isomers.

Table 1: HRMS Data for Distinguishing Isobaric Compounds

Molecular Formula Compound Name Nominal Mass Theoretical Exact Mass
C₁₀H₁₀ClNO₂ This compound 211 211.0400
C₁₁H₁₄N₂O₃ N/A (Example Isobar) 211 211.1026

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Electron Spray Ionization (ESI) Mass Spectrometry

Electron Spray Ionization (ESI) is a soft ionization technique particularly well-suited for polar, and thermally labile molecules, making it an appropriate method for analyzing this compound. In ESI-MS, a solution of the analyte is passed through a highly charged capillary, generating a fine spray of charged droplets. nih.gov As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase, which are then guided into the mass analyzer. nih.gov

This method typically produces protonated molecules [M+H]⁺ or adducts with other cations present in the solution, such as sodium [M+Na]⁺ or potassium [M+K]⁺. Because it is a soft ionization technique, ESI minimizes fragmentation, resulting in a mass spectrum where the molecular ion peak is prominent. This allows for a clear determination of the molecular weight of the parent compound. For this compound, the expected ions in a positive-ion mode ESI mass spectrum would be:

[M+H]⁺: m/z ≈ 212.0478

[M+Na]⁺: m/z ≈ 234.0299

[M+K]⁺: m/z ≈ 250.0038

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and By-product Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. visionpublisher.info It is ideal for the analysis of volatile and thermally stable compounds like this compound and is frequently used to assess sample purity and identify by-products from synthetic routes. visionpublisher.info

In a typical GC-MS analysis, the sample is injected into the GC, where components are separated based on their boiling points and interactions with the stationary phase of the column. As each separated component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for that component. The ionization method is typically electron ionization (EI), a high-energy technique that causes extensive fragmentation of the molecule.

The resulting fragmentation pattern is a unique "fingerprint" that can be used to identify the compound by comparing it to spectral libraries, such as the NIST Mass Spectral Library. For benzonitrile (B105546) analogues, common fragmentation pathways involve the loss of substituents from the aromatic ring and cleavage of side chains. For example, the mass spectrum of a related compound, 5-Chloro-2-methylbenzonitrile, shows a distinct molecular ion peak and characteristic fragment ions. nist.gov Analysis of this compound would be expected to show fragmentation of the methoxyethoxy side chain.

GC-MS is particularly valuable for identifying impurities such as starting materials, reagents, or side-reaction products, thereby providing a comprehensive profile of the sample's composition.

Table 2: Potential Impurities in this compound Synthesis Detectable by GC-MS

Compound Name Molecular Formula Molecular Weight ( g/mol ) Potential Origin
5-Chloro-2-hydroxybenzonitrile C₇H₄ClNO 153.57 Starting material
1-Bromo-2-methoxyethane C₃H₇BrO 138.99 Reagent
2-Methoxyethanol (B45455) C₃H₈O₂ 76.09 Reagent or by-product

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

X-ray Crystallographic Analysis for Solid-State Structural Elucidation

Single Crystal X-ray Diffraction Studies of this compound and its Derivatives

To perform a single-crystal X-ray diffraction study, a high-quality single crystal of the compound is required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, and the intensities and positions of these spots are collected. carleton.edu This diffraction data is then used to calculate an electron density map, from which the positions of the individual atoms in the crystal's unit cell can be determined.

The analysis provides key crystallographic parameters. For analogues such as substituted benzonitriles, studies have revealed detailed structural information. nih.gov For example, a study on 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile determined its orthorhombic space group and the non-planar orientation of its aromatic rings. nih.gov Similarly, analysis of this compound would yield its unit cell dimensions (a, b, c, α, β, γ), space group, and the precise coordinates of each atom. This data allows for the accurate calculation of intramolecular distances and angles, confirming the molecular structure in the solid state.

Table 3: Representative Crystallographic Data Parameters Obtained from Single Crystal X-ray Diffraction

Parameter Description Example Value (for an analogue)
Crystal System The crystal system (e.g., monoclinic, orthorhombic). Orthorhombic
Space Group The symmetry group of the crystal (e.g., P2₁/c). Pbca
a, b, c (Å) The dimensions of the unit cell along the x, y, and z axes. a = 6.235 Å, b = 26.015 Å, c = 12.486 Å
α, β, γ (°) The angles between the unit cell axes. α = 90°, β = 93.24°, γ = 90°
V (ų) The volume of the unit cell. 2022.17

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Analysis of Intermolecular Interactions and Crystal Packing

Beyond defining the structure of a single molecule, X-ray crystallography reveals how multiple molecules pack together to form the crystal lattice. This packing is governed by a network of non-covalent intermolecular interactions, which are crucial for the stability of the crystal structure.

For this compound, several types of intermolecular interactions would be anticipated. The presence of the ether oxygen atoms and the nitrile nitrogen atom allows for the formation of weak C-H···O and C-H···N hydrogen bonds. The aromatic ring can participate in C-H···π and potentially π-π stacking interactions, although the latter may be influenced by steric hindrance from the methoxyethoxy group. The chlorine atom can also engage in halogen bonding (C-Cl···N or C-Cl···O).

Analysis of the crystal structures of related compounds, such as isomorphous chloroethoxy and bromoethoxy benzodioxines, has shown the importance of C-H···O and C-H···π contacts in forming two-dimensional networks within the crystal. nih.gov Similarly, studies on other benzonitrile derivatives have identified various hydrogen bonds and C-H···π interactions that direct the formation of three-dimensional supramolecular architectures. nih.gov A detailed crystallographic analysis of this compound would map these interactions, providing a complete picture of its solid-state structure and the forces that stabilize it.

Table of Mentioned Compounds

Compound Name
This compound
5-Chloro-2-hydroxybenzonitrile
1-Bromo-2-methoxyethane
2-Methoxyethanol
2,4-Dichlorobenzonitrile
2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile
5-Chloro-2-methylbenzonitrile
5-(2-chloroethoxy)-2,3-dihydro-1,4-benzodioxine

Theoretical and Computational Investigations of 5 Chloro 2 2 Methoxyethoxy Benzonitrile

Quantum Chemical Calculations on Benzonitrile (B105546) Derivatives

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate details of molecular structures and properties. These computational methods provide a theoretical framework for understanding the behavior of electrons in molecules, offering insights that are often complementary to experimental data. For benzonitrile derivatives such as 5-Chloro-2-(2-methoxyethoxy)benzonitrile, these calculations are instrumental in predicting a wide array of chemical and physical characteristics.

Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), are utilized to determine its equilibrium geometric structure. researchgate.neteurjchem.com These calculations yield optimized molecular geometries by finding the lowest energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles.

The electronic structure of the molecule is also explored through DFT. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a significant parameter that helps in characterizing the chemical reactivity and kinetic stability of the molecule. nih.govresearchgate.net A smaller energy gap generally implies higher reactivity. nih.gov For instance, in related benzonitrile derivatives, the HOMO and LUMO are often localized over the π-system of the benzene (B151609) ring and the cyano group. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites. researchgate.netnih.gov This information is vital for understanding intermolecular interactions and predicting the sites of chemical reactions.

Below is a hypothetical data table representing typical geometric parameters that could be obtained for this compound from DFT calculations.

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-Cl1.745
C-C (ring)1.390 - 1.405118.5 - 121.0
C-CN1.450
C≡N1.158
C-O1.370
O-C1.430
C-O-C118.0
C-C-O-C175.0

Note: The data in this table is illustrative and represents typical values for similar structures.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, particularly DFT, are powerful tools for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation. orientjchem.org For this compound, theoretical calculations can simulate its vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

Theoretical vibrational frequencies are calculated from the optimized molecular geometry. nih.gov These calculated frequencies are often scaled by an appropriate factor to account for anharmonicity and other systematic errors in the computational method, allowing for a more accurate comparison with experimental FT-IR and FT-Raman spectra. researchgate.netorientjchem.org The analysis of these spectra helps in the assignment of vibrational modes to specific functional groups within the molecule.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. researchgate.net The calculated chemical shifts are typically referenced to a standard compound, such as tetramethylsilane (B1202638) (TMS), to facilitate comparison with experimental NMR data. These predictions are invaluable for confirming the molecular structure and for the interpretation of complex experimental spectra.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation provide a dynamic perspective on the behavior of molecules, complementing the static picture offered by quantum chemical calculations. These approaches are particularly useful for exploring the conformational landscape and reaction mechanisms of flexible molecules like this compound.

Conformational Analysis of this compound and Related Structures

The presence of the flexible 2-methoxyethoxy side chain in this compound gives rise to multiple possible conformations. Conformational analysis aims to identify the different stable conformers and determine their relative energies. researchgate.net This is often achieved through systematic or stochastic searches of the potential energy surface.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. For the synthesis or transformation of this compound, reaction pathway modeling can be used to map out the energy profile of a proposed reaction mechanism. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them.

Transition state theory is a fundamental concept in this analysis. nih.gov A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency. By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined. This information is critical for understanding the kinetics of the reaction and for predicting how changes in the reaction conditions or the structure of the reactants will affect the reaction rate.

Computational Studies in Advanced Chemical Applications

The insights gained from theoretical and computational investigations of this compound can extend to various advanced chemical applications. For instance, understanding the electronic properties of this molecule can inform its potential use in the design of novel organic materials with specific optical or electronic properties. The calculated nonlinear optical (NLO) properties, such as hyperpolarizability, can suggest its suitability for applications in photonics and optoelectronics. researchgate.netorientjchem.org

Furthermore, the detailed structural and electronic information obtained from these computational studies can be valuable in the field of medicinal chemistry. By understanding how this compound and related compounds interact with biological targets, computational methods can aid in the rational design of new therapeutic agents.

Exploration of Molecular Interactions in Functionalized Systems

Theoretical and computational chemistry provides powerful tools for understanding the intricate molecular interactions that govern the properties and behavior of functionalized organic compounds like this compound. The presence of a chlorine atom, a methoxyethoxy group, and a nitrile moiety on the benzonitrile scaffold gives rise to a variety of non-covalent interactions that can be explored through computational modeling.

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure and geometry of molecules. derpharmachemica.comnih.gov By performing DFT calculations, it is possible to determine key properties such as optimized molecular geometry, charge distribution, and molecular electrostatic potential (MEP). These calculations help in identifying the reactive sites within the molecule. For instance, the MEP map can reveal regions of positive and negative electrostatic potential, indicating sites susceptible to electrophilic and nucleophilic attack, respectively. In the case of this compound, the nitrogen atom of the nitrile group and the oxygen atoms of the methoxyethoxy group are expected to be regions of negative potential, while the hydrogen atoms and the region around the chlorine atom might exhibit positive potential.

Furthermore, computational methods can elucidate intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are crucial in understanding the solid-state structure and bulk properties of the compound. rsc.org For this compound, potential intermolecular hydrogen bonds could form between the nitrogen atom of the nitrile group or the oxygen atoms of the methoxyethoxy group of one molecule and hydrogen atoms of an adjacent molecule. Quantum Theory of Atoms in Molecules (QTAIM) analysis is a computational technique that can be employed to characterize the nature and strength of these hydrogen bonds. rsc.org

The substituent groups also influence the π-system of the benzene ring. The chlorine atom acts as a weak deactivator through its inductive effect, while the methoxyethoxy group is an activating group due to resonance. The interplay of these electronic effects can be quantitatively assessed through computational analysis of frontier molecular orbitals (HOMO and LUMO), which provides insights into the chemical reactivity and electronic properties of the molecule.

A representative table of calculated molecular properties for a substituted benzonitrile, based on typical DFT calculations, is provided below.

PropertyCalculated Value
Dipole Moment (Debye)4.5 D
HOMO Energy (eV)-6.8 eV
LUMO Energy (eV)-1.2 eV
HOMO-LUMO Gap (eV)5.6 eV

This interactive table contains representative data from computational studies on similar substituted benzonitrile molecules.

Theoretical Correlations with Experimental Data in Chemical Processes

A significant aspect of computational chemistry is its ability to establish correlations between theoretical calculations and experimental data, thereby providing a deeper understanding of chemical processes and properties. acs.org For this compound, theoretical calculations can be correlated with various experimental spectroscopic techniques.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful experimental tool for characterizing molecular structure. DFT calculations can predict the vibrational frequencies and intensities of a molecule with a reasonable degree of accuracy. derpharmachemica.comnih.gov By comparing the calculated vibrational spectrum with the experimental one, a detailed assignment of the vibrational modes can be achieved. This correlation can help in confirming the molecular structure and understanding how the different functional groups influence the vibrational properties of the molecule. For example, the characteristic stretching frequency of the nitrile group (C≡N) is sensitive to its electronic environment, and DFT calculations can predict how the chloro and methoxyethoxy substituents affect this frequency. frontiersin.org

Furthermore, theoretical calculations of electronic properties can be correlated with experimental data from techniques like UV-Vis spectroscopy. Time-dependent DFT (TD-DFT) calculations can predict the electronic transition energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. This correlation can provide insights into the electronic structure and conjugation within the molecule.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies often utilize descriptors derived from computational chemistry to build mathematical models that correlate the molecular structure with biological activity or physical properties. tandfonline.com For this compound, calculated parameters such as molecular electrostatic potential, frontier orbital energies, and various topological indices could be used to develop QSAR/QSPR models for predicting its potential applications.

The table below illustrates a hypothetical correlation between experimental and calculated vibrational frequencies for key functional groups in a molecule like this compound.

Functional GroupExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)
C≡N stretch22302235
C-Cl stretch750745
C-O stretch (ether)12501255
Aromatic C-H stretch30503055

This interactive table presents a hypothetical comparison to illustrate the correlation between experimental and theoretical data for substituted benzonitriles.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Multi-Step Organic Synthesis

In multi-step organic synthesis, intermediates are the foundational building blocks from which more complex molecular architectures are constructed. The specific arrangement of functional groups in 5-Chloro-2-(2-methoxyethoxy)benzonitrile makes it a strategic intermediate for developing a range of high-value chemical entities.

The benzonitrile (B105546) unit is a versatile precursor for a variety of nitrogen-containing heterocycles, which are core structures in many pharmaceutically active compounds. Research on analogous substituted benzonitriles demonstrates their utility in constructing complex ring systems. For instance, related compounds like 2-amino-5-chlorobenzonitrile have been utilized as a starting material to build the 1H-2,1,3-benzothiadiazine ring system sigmaaldrich.com. Similarly, 5-chloro-2-hydroxybenzonitrile serves as a key precursor in the synthesis of pharmacologically potent benzofuran compounds rasayanjournal.co.in. The nitrile group (C≡N) is a versatile functional handle that can be transformed into amines, amides, or carboxylic acids, or can participate in cycloaddition reactions to form these intricate systems.

The presence of the chloro and methoxyethoxy groups on the aromatic ring of this compound further expands its synthetic potential, allowing for sequential and site-selective reactions to build elaborate molecular frameworks.

Table 1: Examples of Heterocyclic Systems Derived from Substituted Benzonitriles

Precursor Compound Resulting Heterocyclic System
2-Amino-5-chlorobenzonitrile 1H-2,1,3-Benzothiadiazine sigmaaldrich.com
5-Chloro-2-hydroxybenzonitrile Benzofuran rasayanjournal.co.in

In chemical biology, small molecules are designed to probe and modulate biological processes. The scaffold of this compound is relevant to the synthesis of such functionalized molecules. The core structure, a substituted benzamide (B126), is found in various biologically active agents. For example, a related structure, p-[5-chloro-2-methoxybenzamidoethyl]-benzene sulfonamide, is a key intermediate in the synthesis of glyburide, a medication used in the management of type 2 diabetes google.com. Furthermore, a positional isomer, 3-chloro-5-(2-methoxyethoxy)benzonitrile, is listed as a compound related to the development of azaindole derivatives as ERK kinase inhibitors, highlighting the utility of this substitution pattern in medicinal chemistry google.com.

The methoxyethoxy side chain can influence the molecule's solubility and pharmacokinetic properties, while the chloro and nitrile groups provide handles for attaching the molecule to other scaffolds or for introducing further functionalities to fine-tune biological activity.

Integration of this compound in Materials Development

The development of advanced materials with tailored properties is a significant area of modern chemistry. The structural motifs present in this compound make it a candidate for integration into novel functional materials.

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules sigmaaldrich.com. The properties of MOFs, such as pore size, surface area, and chemical functionality, can be precisely controlled by the choice of the organic linker sigmaaldrich.com.

Functional groups on the organic linkers can impart specific properties to the final material. For example, studies have shown that incorporating chloro groups into the linkers of zirconium-based MOFs can significantly enhance the adsorption of benzene (B151609) from the air, a critical application for environmental remediation nih.govnih.gov. This compound, or a derivative where the nitrile is converted to a carboxylic acid linker, could be used to create such functionalized frameworks. In this context, the benzonitrile moiety could coordinate with metal centers, while the chloro and methoxyethoxy groups would line the pores of the material, tailoring its adsorption properties and chemical environment.

Specialty chemicals are produced for specific, performance-enhancing applications. This compound serves as a precursor for such chemicals. Its utility as a building block for complex molecules in both pharmaceutical and materials science contexts positions it as a high-value intermediate google.comgoogle.com. The synthesis of advanced materials often requires precursors with specific functionalities that can be reliably and selectively transformed. The dual reactivity of the chloromethyl and nitrile groups in related compounds like 2-(chloromethyl)benzonitrile allows for the strategic and controlled construction of complex molecules for functional materials . Similarly, the distinct functional groups of this compound allow it to be a dedicated precursor for specialty chemicals used in creating advanced polymers, functional coatings, or components for electronic materials.

Strategic Utility in the Design and Synthesis of Chemically Active Compounds

The strategic value of this compound in chemical synthesis stems from the specific arrangement and reactivity of its three principal functional groups. This combination allows chemists to design and execute synthetic routes to complex target molecules with a high degree of control.

The Nitrile Group (C≡N): This group is a versatile synthetic handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form heterocyclic rings. This flexibility is crucial for building diverse molecular libraries.

The Chloro Group (-Cl): As a halogen on an aromatic ring, the chloro group can be substituted via nucleophilic aromatic substitution or, more commonly, serve as a reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings). This allows for the controlled formation of carbon-carbon or carbon-heteroatom bonds, enabling the connection of the benzonitrile core to other complex fragments.

The Methoxyethoxy Group (-OCH₂CH₂OCH₃): This ether linkage is generally stable under many reaction conditions. Its primary role is often to modify the physical properties of the molecule, such as increasing solubility in organic solvents. It can also influence the electronic properties of the aromatic ring and participate in hydrogen bonding in the final target molecule, which can be critical for biological activity or for directing the self-assembly of materials.

This strategic combination of a versatile functional group, a site for coupling reactions, and a property-modifying side chain makes this compound a valuable tool for the rational design of new chemically active compounds.

Table 2: Functional Groups of this compound and Their Synthetic Roles

Functional Group Chemical Formula Key Role in Synthesis
Nitrile -C≡N Versatile handle for conversion to amines, acids; participation in cycloadditions.
Chloro -Cl Site for nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Insufficient Verifiable Data for "this compound" in Specified Applications

Following a comprehensive search of scientific literature and chemical databases, there is insufficient publicly available information to generate a detailed article on the chemical compound This compound within the specific contexts requested. The required sections on its applications in advanced organic synthesis and materials science, particularly concerning its use in scaffolds for enzyme inhibitors and as an intermediate for compounds with defined biochemical target affinities, could not be substantiated with detailed research findings.

While the compound is listed in several chemical supplier catalogs, scholarly articles and patents detailing its specific synthetic utility for creating enzyme inhibitors or its role as a key intermediate for molecules with precise biochemical targets are not available. The strict requirement to focus solely on "this compound" and to exclude information on related but distinct chemical structures prevents the inclusion of broader, speculative applications based on similar compounds.

Without verifiable research data, the creation of an authoritative and scientifically accurate article, complete with the requested data tables and detailed findings, is not possible.

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